BenchChemオンラインストアへようこそ!

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1396584-46-5) is a synthetic heterocyclic small molecule belonging to the pyrimidine–pyrrole chemotype. Its core comprises a 4,6-disubstituted pyrimidine ring bearing an N-pyrrolyl group at the 6‑position and an N‑(2‑aminoethyl)acetamide side chain at the 4‑position.

Molecular Formula C12H15N5O
Molecular Weight 245.286
CAS No. 1396584-46-5
Cat. No. B2848213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
CAS1396584-46-5
Molecular FormulaC12H15N5O
Molecular Weight245.286
Structural Identifiers
SMILESCC(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2
InChIInChI=1S/C12H15N5O/c1-10(18)13-4-5-14-11-8-12(16-9-15-11)17-6-2-3-7-17/h2-3,6-9H,4-5H2,1H3,(H,13,18)(H,14,15,16)
InChIKeyFJSLSWJIXIMPOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1396584-46-5) – Procurement-Relevant Compound Identity and Scope


N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1396584-46-5) is a synthetic heterocyclic small molecule belonging to the pyrimidine–pyrrole chemotype . Its core comprises a 4,6-disubstituted pyrimidine ring bearing an N-pyrrolyl group at the 6‑position and an N‑(2‑aminoethyl)acetamide side chain at the 4‑position. The compound is catalogued primarily as a research‑grade intermediate or tool compound in supplier databases such as Chemsrc ; it is not currently described as an approved active pharmaceutical ingredient. Procurement records indicate typical purity specifications of ≥95% . The compound’s structural features place it within a family of pyrimidine‑based ligands that have been explored for modulation of sirtuin deacetylases (SIRT2), histone deacetylases (HDACs), and certain G‑protein coupled receptors [1].

Why Generic Substitution Fails for N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1396584-46-5) – The Chemotype-Specificity Argument


The 6‑(1H‑pyrrol‑1‑yl)pyrimidin‑4‑yl scaffold is not a uniform entity; small alterations to the substituent at the 4‑position of the pyrimidine or to the terminal amide can switch biological target preference, physicochemical properties, and synthetic tractability. Closely related analogues bearing bulkier amide groups (e.g., diphenylacetamide [CAS 1396858‑98‑2] or phenoxy‑substituted variants [CAS 1421482‑90‑7]) exhibit different lipophilicity, solubility, and steric profiles that directly affect binding‑pocket complementarity and off‑target risk [1]. Consequently, even minor structural changes can invalidate a laboratory‑established assay or a patent claim, making direct interchange of analogues without re‑validation a scientifically unsound procurement practice.

Quantitative Differentiation Evidence Guide for N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1396584-46-5) vs Closest Analogs


Structural Differentiation: Terminal Acetamide vs Bulkier Aromatic Amide Substitutions

N‑(2‑((6‑(1H‑pyrrol‑1‑yl)pyrimidin‑4‑yl)amino)ethyl)acetamide bears a minimal acetyl terminal group, distinguishing it from larger‑volume analogues. The closest commercially catalogued analogue, 2,2‑diphenyl‑N‑(2‑{[6‑(1H‑pyrrol‑1‑yl)pyrimidin‑4‑yl]amino}ethyl)acetamide (CAS 1396858‑98‑2), replaces the acetyl methyl with a diphenylmethyl moiety, resulting in a substantially larger steric footprint. This structural divergence is expected to alter binding‑pocket occupancy in targets such as SIRT2 or HDAC6, where the acetyl‑lysine substrate channel imposes strict steric constraints [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Lipophilicity Differentiation: cLogP of Acetamide Derivative vs Methoxy- or Phenoxy-Substituted Analogues

The acetamide side chain of the target compound yields a lower calculated partition coefficient (cLogP) compared to analogues bearing methoxy‑methyl (CAS 1421514‑41‑1) or chlorophenoxy‑methyl (CAS 1421482‑90‑7) modifications on the pyrimidine ring. Lower lipophilicity is generally correlated with improved aqueous solubility and reduced non‑specific protein binding, which can be decisive when selecting a chemical probe for cellular assays where off‑target passive membrane partitioning must be minimized [1].

Physicochemical Profiling ADME Drug-Likeness

SIRT2 Inhibitory Activity: Micromolar Potency with Implied Selectivity Over SIRT1

BindingDB records for compounds bearing the 6‑(1H‑pyrrol‑1‑yl)pyrimidin‑4‑yl scaffold report SIRT2 IC₅₀ values in the low micromolar range (e.g., 3.6 μM for a closely related N‑ethylacetamide variant, CHEMBL3431191) with substantially weaker inhibition of SIRT1 (>10 μM) [1]. While the specific IC₅₀ for CAS 1396584‑46‑5 has not been independently published, the chemotype‑consistent data suggest a preference for SIRT2 over SIRT1. This is in contrast to non‑selective sirtuin inhibitors such as nicotinamide or suramin, which inhibit multiple sirtuin isoforms with comparable potency [2].

Sirtuin Inhibition Epigenetics Cancer Biology

Optimal Research Application Scenarios for N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1396584-46-5)


Minimalist Scaffold for Structure‑Guided SIRT2 Probe Development

The compound’s compact acetamide terminus and relatively low molecular weight (~245 Da) make it suitable as a starting scaffold for fragment‑based or structure‑guided optimization of SIRT2‑selective inhibitors. Medicinal chemistry teams can exploit the acetyl group as a minimal substrate‑mimetic element while appending diversity at the pyrimidine 2‑position, which remains unsubstituted in the parent structure [1].

Negative Control or Inactive Comparator for Chemotype‑Specific Assays

Owing to its moderate biochemical potency and the absence of reported in‑vivo toxicity or promiscuous binding profiles in the public domain, this compound may serve as a baseline comparator when profiling more potent or more lipophilic analogues within the same 6‑(1H‑pyrrol‑1‑yl)pyrimidine‑4‑amine series [2].

Physicochemical Benchmarking of Early‑Stage Lead Series

With an estimated cLogP in the 1.5–2.0 range and a moderate hydrogen‑bond donor/acceptor count, the compound provides a favorable starting point for assessing how incremental structural modifications affect solubility, permeability, and metabolic stability in a systematic lead‑optimization programme [3].

Quote Request

Request a Quote for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.